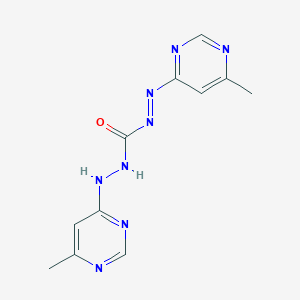
1,5-Bis(6-methyl-4-pyrimidyl)carbazone
Descripción general
Descripción
1,5-Bis(6-methyl-4-pyrimidyl)carbazone, also known as 1-[(6-methylpyrimidin-4-yl)amino]-3-(6-methylpyrimidin-4-yl)iminourea or 1,5-BMPC, is a chemical compound with the molecular formula C11H12N8O . It has a molecular weight of 272.27 g/mol .
Molecular Structure Analysis
The InChI representation of 1,5-Bis(6-methyl-4-pyrimidyl)carbazone isInChI=1S/C11H12N8O/c1-7-3-9(14-5-12-7)16-18-11(20)19-17-10-4-8(2)13-6-15-10/h3-6H,1-2H3,(H,18,20)(H,12,14,16) . The Canonical SMILES representation is CC1=CC(=NC=N1)NNC(=O)N=NC2=NC=NC(=C2)C . Physical And Chemical Properties Analysis
1,5-Bis(6-methyl-4-pyrimidyl)carbazone has a molecular weight of 272.27 g/mol . It has a XLogP3-AA value of 1.7, indicating its lipophilicity . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors . It has 3 rotatable bonds . Its exact mass and monoisotopic mass are both 272.11340704 g/mol . Its topological polar surface area is 117 Ų . It has 20 heavy atoms . Its complexity, as computed by PubChem, is 349 .Aplicaciones Científicas De Investigación
Anticancer Agents : Bis(pyrimido[5,6,1-de]acridines) and bis(pyrazolo[3,4,5-kl]acridine-5-carboxamides) have shown potential as new anticancer agents, with some compounds exhibiting significant potency and selected for further in vitro studies (Antonini et al., 2004).
Metal Ion Preconcentration : The compound has applications in environmental monitoring and pollution control, specifically in the preconcentration of metal ions like cadmium, cobalt, copper, nickel, and zinc into methyl isobutyl ketone for analysis (Cordero, De Torres, & Pavón, 1993).
Photochemical and Electrochemical Studies : Studies involving bis-hydrazone derivatives, which include structures similar to 1,5-Bis(6-methyl-4-pyrimidyl)carbazone, have found applications in photochemically induced isomerizations and electrochemical activities. These compounds can act as electroactive species, demonstrating significant potential in electrochemistry (Fernández et al., 2014).
Spectrophotometric Analysis : A method using 1,5-Bis(6-methyl-4-pyrimidyl)carbazone for the determination of halogen-containing organic pharmaceuticals has been developed, showcasing its role in analytical chemistry, particularly in spectrophotometry (Ichiba, Morishita, & Yajima, 1988).
Antimycobacterial Agents : Some derivatives of 1,5-Bis(6-methyl-4-pyrimidyl)carbazone have shown promising antimycobacterial activity, indicating their potential use in treating bacterial infections (Biava et al., 2008).
Antiviral Research : Certain derivatives have been studied for their compatibility with cells and their ability to inhibit herpes simplex virus type 1 replication, suggesting their potential application in antiviral therapy (Schmidtke et al., 2002).
Propiedades
IUPAC Name |
1-[(6-methylpyrimidin-4-yl)amino]-3-(6-methylpyrimidin-4-yl)iminourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N8O/c1-7-3-9(14-5-12-7)16-18-11(20)19-17-10-4-8(2)13-6-15-10/h3-6H,1-2H3,(H,18,20)(H,12,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBIWQMDBSYHKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NNC(=O)N=NC2=NC=NC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Bis(6-methyl-4-pyrimidyl)carbazone | |
CAS RN |
102430-61-5 | |
| Record name | 1,5-Bis(6-methyl-4-pyrimidyl)carbazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102430615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



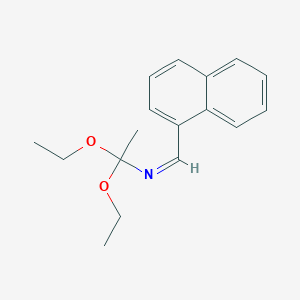
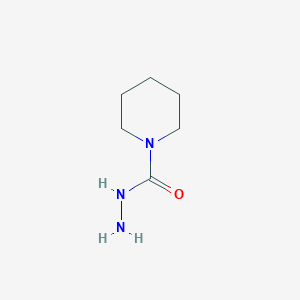
![4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol](/img/structure/B9882.png)
![6-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B9883.png)
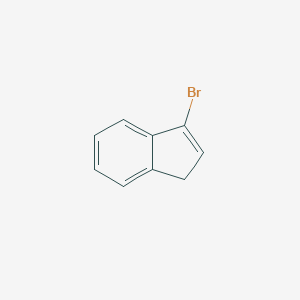
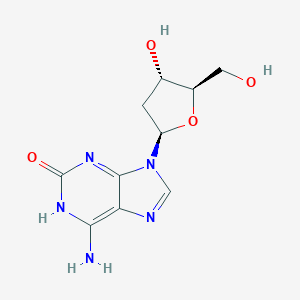
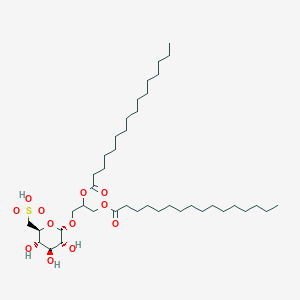
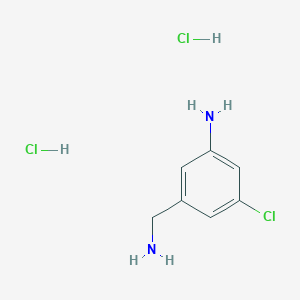
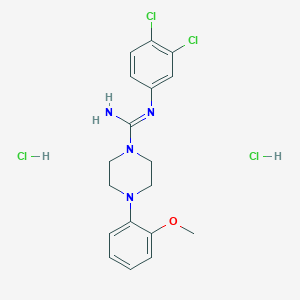
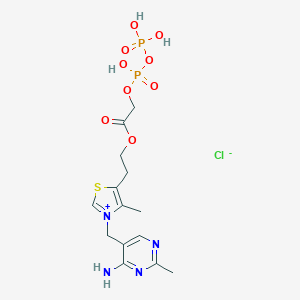
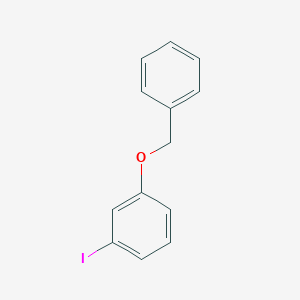
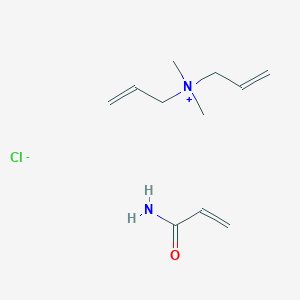
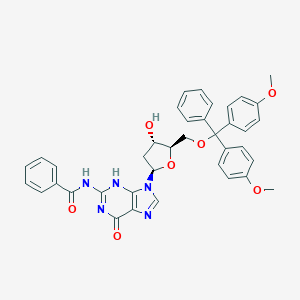
![6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene](/img/structure/B9901.png)